Molecular Descriptor Head-to-Head: Lipophilicity, Hydrogen‑Bonding, and Molecular Weight
Ethanamine, 2,2-dichloro-N-methyl- exhibits a distinct combination of physicochemical descriptors compared to its closest structural analogs. It possesses a higher computed lipophilicity (XLogP3 = 1.1) than mechlorethamine (XLogP3 = 0.9) and the mono‑chlorinated analog 2-chloro-N-methylethanamine (XLogP3 = 0.4), while retaining a single hydrogen‑bond donor (N–H) that is absent in the tertiary amine mechlorethamine [1][2][3]. Its molecular weight (128.00 g/mol) is intermediate between 2-chloro-N-methylethanamine (93.55 g/mol) and mechlorethamine (156.05 g/mol) [1][2][3]. These values indicate that 2,2-dichloro-N-methylethanamine is more membrane‑permeable than mechlorethamine yet less volatile than the mono‑chlorinated analog.
| Evidence Dimension | Computed physicochemical descriptors (XLogP3, Molecular Weight, H-Bond Donors) |
|---|---|
| Target Compound Data | MW = 128.00 g/mol; XLogP3 = 1.1; HBD = 1; HBA = 1 |
| Comparator Or Baseline | Mechlorethamine (CAS 51-75-2): MW = 156.05 g/mol; XLogP3 = 0.9; HBD = 0; HBA = 1. 2-Chloro-N-methylethanamine (CAS 32315-92-7): MW = 93.55 g/mol; XLogP3 = 0.4; HBD = 1; HBA = 1. |
| Quantified Difference | Δ XLogP3 = +0.2 vs. mechlorethamine, +0.7 vs. monochloro analog; Δ MW = -28.05 vs. mechlorethamine, +34.45 vs. monochloro analog |
| Conditions | Properties computed by PubChem (XLogP3 3.0) and ChemSpider (average mass). |
Why This Matters
Procurement decisions for biological screening or synthetic intermediate applications must account for lipophilicity‑driven membrane partitioning and hydrogen‑bonding capacity, as these directly influence cellular uptake, off‑target binding, and solubility.
- [1] PubChem. 2,2-Dichloro-N-methylethanamine (CID 177755). XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/177755 View Source
- [2] PubChem. Mechlorethamine (CID 4033). XLogP3 = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/4033 View Source
- [3] PubChem. 2-Chloro-N-methylethanamine (CID 20652). XLogP3 = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/20652 View Source
